3,4-di-O-methyl-alpha-L-rhamnose
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Overview
Description
3,4-di-O-methyl-alpha-L-rhamnose is a methylated derivative of alpha-L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the rhamnose molecule. It has the molecular formula C8H16O5 and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-di-O-methyl-alpha-L-rhamnose typically involves the methylation of alpha-L-rhamnose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using alpha-L-rhamnosidase, which can selectively methylate the hydroxyl groups at the desired positions. This enzymatic approach is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-di-O-methyl-alpha-L-rhamnose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
3,4-di-O-methyl-alpha-L-rhamnose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in the biosynthesis of bacterial cell walls and plant metabolites.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active sugars.
Mechanism of Action
The mechanism of action of 3,4-di-O-methyl-alpha-L-rhamnose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids .
Comparison with Similar Compounds
Similar Compounds
- 2-O-methyl-alpha-L-rhamnose
- 4-O-methyl-alpha-L-rhamnose
- 6-deoxy-3,4-di-O-methyl-alpha-L-mannopyranose
Uniqueness
3,4-di-O-methyl-alpha-L-rhamnose is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25672-82-6 |
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Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-4,5-dimethoxy-6-methyloxane-2,3-diol |
InChI |
InChI=1S/C8H16O5/c1-4-6(11-2)7(12-3)5(9)8(10)13-4/h4-10H,1-3H3/t4-,5+,6-,7-,8+/m0/s1 |
InChI Key |
BTLHIWBHHPKNFQ-GWVFRZDISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC)OC |
Origin of Product |
United States |
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